5-(Chloromethyl)thiophene-2-carbonitrile

Organic Synthesis Nucleophilic Substitution Reactivity Comparison

Optimizing thiophene SAR requires precise regiochemistry; substituting 5-(chloromethyl)thiophene-2-carbonitrile with the 4-regioisomer or des-halo analog invalidates spatial vectors. This building block provides orthogonal chloromethyl (electrophilic) and nitrile (convertible to amide, tetrazole, amidine) handles for late-stage diversification. The moderate chloromethyl reactivity minimizes side reactions during multi-step syntheses, enabling higher yields of penultimate intermediates. Supplied at 98% purity with global shipping.

Molecular Formula C6H4ClNS
Molecular Weight 157.62
CAS No. 1260667-25-1
Cat. No. B2526024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Chloromethyl)thiophene-2-carbonitrile
CAS1260667-25-1
Molecular FormulaC6H4ClNS
Molecular Weight157.62
Structural Identifiers
SMILESC1=C(SC(=C1)C#N)CCl
InChIInChI=1S/C6H4ClNS/c7-3-5-1-2-6(4-8)9-5/h1-2H,3H2
InChIKeyBLQFBMALAUWUSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-(Chloromethyl)thiophene-2-carbonitrile Chemical Identity & Specifications


5-(Chloromethyl)thiophene-2-carbonitrile (CAS 1260667-25-1) is a heterocyclic building block featuring a thiophene ring substituted at the 2-position with a nitrile (-C≡N) group and at the 5-position with a chloromethyl (-CH₂Cl) group . Its molecular formula is C₆H₄ClNS, with a molecular weight of 157.62 g/mol [1]. The compound is supplied by multiple vendors as a research intermediate, typically at purity levels of 95% to 98%, and is recommended for storage at 2-8°C under dry, sealed conditions .

Why Generic Analogs Cannot Replace This Compound in Synthesis


This compound's utility is predicated on the precise positioning of its two functional groups (chloromethyl at C5, nitrile at C2) on the thiophene ring . Substitution with close analogs—such as the 4-(chloromethyl) regioisomer, the 5-(bromomethyl) variant, or the 5-(hydroxymethyl) precursor—alters reaction kinetics, regioselectivity, or the overall synthetic route because the electron-withdrawing nitrile group influences the reactivity of the chloromethyl moiety and vice versa . Generic replacement with a compound lacking one of these functionalities (e.g., 2-thiophenecarbonitrile) or with a different leaving group (e.g., bromomethyl) necessitates complete re-optimization of downstream reaction conditions and is likely to yield a different product profile, making direct substitution unfeasible without additional validation .

5-(Chloromethyl)thiophene-2-carbonitrile Differentiation Evidence


Chloromethyl vs. Bromomethyl Leaving Group Reactivity

The chloromethyl group provides controlled nucleophilic substitution reactivity, contrasting with the more labile bromomethyl analog. While direct head-to-head kinetic data for the exact compound is not available in the public domain, the fundamental leaving group ability of chloride versus bromide is well-established [1]. The 5-(bromomethyl)thiophene-2-carbonitrile analog is noted as 'highly reactive,' which can lead to competing side reactions in complex syntheses . The chloromethyl variant therefore offers a reactivity profile that is often preferable for stepwise, controlled derivatization.

Organic Synthesis Nucleophilic Substitution Reactivity Comparison

5- vs. 4-Substituted Regioisomer Differentiation

The 5-(chloromethyl) regioisomer differs fundamentally from the 4-(chloromethyl) variant in its vector and electronic environment, which directly impacts molecular geometry and the ability to engage in specific binding interactions with biological targets or subsequent coupling reactions. Comparative analysis of regioisomeric thiophene scaffolds shows that the 5-substituted position offers distinct steric and electronic properties relative to the 4-position, affecting the dihedral angle and overall conformation of the resulting derivatives .

Medicinal Chemistry Scaffold Diversification Regiochemistry

Bifunctional Reactivity Advantage Over Monofunctional Analogs

5-(Chloromethyl)thiophene-2-carbonitrile contains both a chloromethyl electrophile and a nitrile group that can be transformed into amines, amidines, carboxylic acids, or tetrazoles . This bifunctionality allows for sequential, orthogonal derivatization that is impossible with simpler building blocks like 2-thiophenecarbonitrile (lacking the chloromethyl handle) or 2-chloromethylthiophene (lacking the nitrile group).

Organic Synthesis Building Block Reaction Orthogonality

Optimal Application Scenarios for 5-(Chloromethyl)thiophene-2-carbonitrile


Controlled Derivatization for Pharmaceutical Intermediates

In the synthesis of complex drug candidates, the moderate reactivity of the chloromethyl group in 5-(Chloromethyl)thiophene-2-carbonitrile is advantageous for preventing unwanted side reactions. This compound is prioritized over the more reactive 5-(bromomethyl) analog when the thiophene core must be carried through multiple subsequent steps before the nucleophilic substitution is executed, allowing for better overall yield and purity of the penultimate intermediate.

Orthogonal Functionalization for Scaffold Diversification

Medicinal chemists should select this compound to build focused libraries of thiophene-containing analogs. The nitrile group can be first converted to an amide, tetrazole, or amidine, while the chloromethyl handle remains intact for a late-stage diversification step (e.g., attaching amines or alcohols). This orthogonal reactivity profile, which is absent in simpler analogs like 2-thiophenecarbonitrile or 2-chloromethylthiophene, enables efficient exploration of structure-activity relationships (SAR) around the 5-position of the thiophene ring.

Regiospecific Functionalization for Target-Oriented Synthesis

For projects where the biological or chemical target requires a specific vector emanating from the 5-position of the thiophene ring, 5-(Chloromethyl)thiophene-2-carbonitrile is the required building block. Its use ensures the correct geometric presentation of the growing molecule, which is critical for molecular recognition events. Substitution with the 4-(chloromethyl) regioisomer would result in a fundamentally different spatial orientation, invalidating the design hypothesis and requiring a separate patent and development path.

Key Intermediate for Thiophene-Based Functional Materials

This compound serves as a valuable precursor for creating functionalized thiophene monomers. The chloromethyl group provides a handle for introducing the thiophene unit into larger conjugated systems, polymers, or self-assembled monolayers. Its dual functional groups allow for the synthesis of monomers that possess both electron-withdrawing (nitrile) and reactive (chloromethyl) characteristics, which can be used to fine-tune the optoelectronic properties of the resulting material.

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